molecular formula C14H15NO3 B184745 ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate CAS No. 433307-59-6

ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

Cat. No.: B184745
CAS No.: 433307-59-6
M. Wt: 245.27 g/mol
InChI Key: JKLASVCYZWSRKV-UHFFFAOYSA-N
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Description

Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring substituted with a formyl group at the 3-position, a methyl group at the 2-position, and an ethyl acetate group at the 1-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Scientific Research Applications

Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate typically involves the formylation of ethyl indole-2-carboxylate. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents . The reaction proceeds under reflux conditions, resulting in the formylation of the indole ring at the 3-position.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-formyl-1H-indole-2-carboxylate: Similar structure but lacks the methyl group at the 2-position.

    Ethyl 2-(3-formyl-1H-indol-1-yl)acetate: Similar structure but lacks the methyl group at the 2-position.

    Ethyl 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetate: Contains a hydroxyimino group instead of a formyl group.

Uniqueness

Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is unique due to the presence of both a formyl group and a methyl group on the indole ring, which can influence its reactivity and biological activity. This combination of functional groups makes it a valuable compound for the synthesis of novel indole derivatives with potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-(3-formyl-2-methylindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-18-14(17)8-15-10(2)12(9-16)11-6-4-5-7-13(11)15/h4-7,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLASVCYZWSRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C2=CC=CC=C21)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355418
Record name Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433307-59-6
Record name Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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